2,4-dichloro-N-(pyridin-3-yl)benzamide

KDM5B JARID1B Fragment-based drug discovery

2,4-Dichloro-N-(pyridin-3-yl)benzamide (CAS 197800-84-3) is a fragment-sized synthetic organic molecule (MW 267.11, cLogP 3.06) belonging to the N-(pyridin-3-yl)benzamide class. It bears chlorine substituents at the 2- and 4-positions of the benzamide phenyl ring, a substitution pattern that distinguishes it from regioisomeric analogs explored in CYP11B2 and TRPV1 programs.

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11
CAS No. 197800-84-3
Cat. No. B2718321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(pyridin-3-yl)benzamide
CAS197800-84-3
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
InChIKeyRQQYPUUCNNBJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-(pyridin-3-yl)benzamide (CAS 197800-84-3): Fragment-Scale Benzamide for Epigenetic and Transporter Probe Development


2,4-Dichloro-N-(pyridin-3-yl)benzamide (CAS 197800-84-3) is a fragment-sized synthetic organic molecule (MW 267.11, cLogP 3.06) belonging to the N-(pyridin-3-yl)benzamide class. It bears chlorine substituents at the 2- and 4-positions of the benzamide phenyl ring, a substitution pattern that distinguishes it from regioisomeric analogs explored in CYP11B2 and TRPV1 programs [1]. The compound has been experimentally validated as a ligand for two JmjC-domain histone lysine demethylases—KDM5B/JARID1B and KDM3B/JMJD1B—through PanDDA fragment screening campaigns conducted by the Structural Genomics Consortium (SGC), yielding deposited co-crystal structures with both targets [2][3]. Its core scaffold also serves as the minimal pharmacophoric fragment for a series of noncompetitive betaine/GABA transporter 1 (BGT1) inhibitors [4].

Why Generic N-(Pyridin-3-yl)benzamide Substitution Fails: 2,4-Dichloro Regiochemistry Dictates Target Engagement Profiles


N-(Pyridin-3-yl)benzamides are not a uniformly interchangeable compound class. Systematic SAR studies have demonstrated that the position and identity of phenyl ring substituents profoundly alter both potency and selectivity profiles. In the CYP11B2 series, the 4-chloro analog achieves 88% enzyme inhibition at 0.5 mM (IC50 = 65 nM), whereas the 3-chloro regioisomer yields only 26% inhibition under identical conditions [1]. The 2,3-dichloro variant produces intermediate activity (51% inhibition at 0.5 mM), while the 2,4-dichloro substitution pattern was not captured in the published CYP11B2 SAR panel—leaving its CYP11B2 activity uncharacterized and structurally distinct from all tested analogs [1]. Similarly, within the TRPV1 modulator series, the same N-(pyridin-3-yl)benzamide scaffold can function as a low-micromolar agonist, whereas replacement of the pyridin-3-yl group with quinolin-3-yl flips the functional profile to low-nanomolar antagonism [2]. These data underscore that procurement decisions based solely on core scaffold similarity—without regard to specific substitution pattern—carry a high risk of obtaining a compound with fundamentally different target engagement and selectivity characteristics.

2,4-Dichloro-N-(pyridin-3-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


KDM5B/JARID1B Co-Crystal Structure: The Only 2,4-Dichloro N-(Pyridin-3-yl)benzamide with a Solved Binding Mode in a Human Epigenetic Demethylase

2,4-Dichloro-N-(pyridin-3-yl)benzamide is the sole N-(pyridin-3-yl)benzamide congener for which an experimentally determined co-crystal structure with the human KDM5B (JARID1B/PLU1) catalytic JmjC domain has been solved and publicly deposited. This structure (PDB 5FZ1), obtained through an SGC PanDDA fragment screening campaign at Diamond Light Source, provides atomic-resolution binding mode data at 2.39 Å. The ligand (coded E48115b/W77) occupies the 2-oxoglutarate co-substrate binding pocket, engaging the active-site Fe(II) through its pyridine nitrogen and forming halogen-bond contacts between the 2-chloro substituent and backbone carbonyl oxygens [1]. By contrast, the 4-chloro and 3-chloro mono-substituted N-(pyridin-3-yl)benzamides have no reported co-crystal structures with any KDM5 family demethylase. The 2,3-dichloro regioisomer was also not identified as a hit in the SGC fragment screen, indicating that the specific 2,4-dichloro arrangement is a determinant of KDM5B recognition [1].

KDM5B JARID1B Fragment-based drug discovery PanDDA Epigenetics

JMJD1B/KDM3B Cross-Reactivity: Dual JmjC Demethylase Engagement Not Demonstrated by Any Other N-(Pyridin-3-yl)benzamide

The target compound binds not only KDM5B but also JMJD1B (KDM3B), a distinct JmjC-domain histone H3K9 demethylase. A second co-crystal structure (PDB 5RAJ) was solved at the XChem facility, confirming that 2,4-dichloro-N-(pyridin-3-yl)benzamide (coded BD009815a in this deposition) engages the JMJD1B active site. This dual JmjC demethylase engagement profile is unique among commercially available N-(pyridin-3-yl)benzamide fragments [1]. The DSPL fragment library screen from which this hit originated included numerous structural analogs; the identification of this specific 2,4-dichloro compound as a hit against two different demethylase targets indicates that its substitution pattern confers a privileged recognition motif for the JmjC catalytic fold that is not shared by other regioisomers [1]. No co-crystal structures of 4-chloro-, 3-chloro-, or 2,3-dichloro-N-(pyridin-3-yl)benzamide with JMJD1B have been reported [2].

JMJD1B KDM3B Fragment screening PanDDA Histone demethylase

CYP11B2 Selectivity Gap: The 2,4-Dichloro Substitution Pattern Avoids the Strong CYP11B2 Inhibitory Activity of the 4-Chloro Analog

In the systematic SAR study by Zimmer et al. (2011) evaluating 23 N-(pyridin-3-yl)benzamides against CYP11B2 and CYP11B1, the 4-chloro analog demonstrated potent CYP11B2 inhibition (88% at 0.5 mM, IC50 = 65 nM) and the 2,3-dichloro analog showed moderate activity (51% at 0.5 mM), while the 3-chloro analog was weakly active (26% at 0.5 mM) [1]. Critically, the 2,4-dichloro substitution pattern was not represented among the 23 compounds tested. This omission means that the CYP11B2 activity of 2,4-dichloro-N-(pyridin-3-yl)benzamide is, to date, uncharacterized—a fact that is scientifically valuable for two distinct use cases: (a) researchers seeking to avoid CYP11B2 engagement (e.g., for epigenetic probe development) can select a regioisomer structurally demonstrably distinct from the known CYP11B2-active 4-chloro and 2,3-dichloro analogs; (b) researchers investigating CYP11B2 itself can procure the uncharacterized 2,4-dichloro regioisomer as a novel probe to complete the SAR landscape [1].

CYP11B2 Aldosterone synthase Selectivity Regioisomer Off-target

BGT1 Transporter Inhibitor Pharmacophore: The Target Compound as the Minimal Active Fragment of a Noncompetitive BGT1 Inhibitor Series

Jørgensen et al. (2017) reported an extensive SAR study of 71 N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) analogues targeting the betaine/GABA transporter 1 (BGT1). Compound 26m—a 2,4-dichloro-substituted N-(pyridin-3-yl)benzamide derivative—was identified as the optimized lead with retained BGT1 inhibitory activity and an improved off-target profile relative to the parent compound [1]. The target compound (2,4-dichloro-N-(pyridin-3-yl)benzamide, CAS 197800-84-3) represents the minimal core scaffold of compound 26m, lacking the N-benzylpiperidine elaboration. This establishes the target compound as the validated fragment starting point for the only published series of noncompetitive BGT1 inhibitors with demonstrated selectivity improvements [1]. While the full-length compound 26m bears additional substituents that contribute to potency and solubility, the 2,4-dichloro-N-(pyridin-3-yl)benzamide core is the pharmacophoric fragment from which all BGT1 activity in this chemical series derives—making it an essential procurement item for any fragment-growing or scaffold-hopping campaign targeting BGT1 [1].

BGT1 GABA transporter Noncompetitive inhibitor Fragment scaffold Neurological disorders

Physicochemical Benchmarking: cLogP and Purity Specifications Differentiate the Target Compound from Common N-(Pyridin-3-yl)benzamide Isomers

The target compound has a vendor-certified cLogP of 3.06 (Fluorochem) and a minimum purity specification of 95% (AKSci) or 95+% (Fluorochem), with molecular weight 267.11 . The 4-chloro analog (MW 232.67) is less lipophilic (estimated cLogP ~2.3) and significantly more polar, which can affect fragment solubility and protein binding kinetics in biophysical assays. This cLogP of 3.06 places 2,4-dichloro-N-(pyridin-3-yl)benzamide within the optimal fragment lipophilicity range (1–3) recommended for fragment-based lead discovery, while the lower cLogP of mono-chloro analogs may reduce their passive membrane permeability and binding site accessibility in cell-based assays. The 2,3-dichloro regioisomer (identical MW) has no commercially reported cLogP value, introducing uncertainty in procurement specifications [1].

cLogP Lipophilicity Fragment physicochemical properties Purity Quality control

Best-Fit Application Scenarios for 2,4-Dichloro-N-(pyridin-3-yl)benzamide Based on Differential Evidence


Structure-Based Fragment Optimization Targeting KDM5B (JARID1B/PLU1) in Oncology

The 2.39 Å co-crystal structure (PDB 5FZ1) provides an experimentally validated binding mode in the KDM5B 2-oxoglutarate pocket . Fragment-growing campaigns can leverage the halogen-bond contacts of the 2-chloro substituent and the Fe(II)-chelating pyridine nitrogen to design elaborated inhibitors. No other N-(pyridin-3-yl)benzamide regioisomer offers this structural starting point. Researchers should procure the 2,4-dichloro isomer specifically and avoid the 4-chloro analog, which carries confounding CYP11B2 activity (IC50 = 65 nM) .

Dual JmjC Demethylase Probe Development for Epigenetic Target Validation

The confirmed engagement of both KDM5B (PDB 5FZ1) and JMJD1B (PDB 5RAJ) positions this compound as a unique dual-JmjC fragment for polypharmacology probe design . PanDDA screening data demonstrate that the 2,4-dichloro pattern is a privileged recognition element for the JmjC fold. Fragment-linking strategies connecting the 2,4-dichlorobenzamide core to additional pharmacophoric elements may yield dual KDM5B/JMJD1B inhibitors for target Validation in cancers where both demethylases are implicated. Alternative regioisomers lack any demonstrated JmjC engagement and would require complete de novo screening .

BGT1 Noncompetitive Inhibitor Fragment Elaboration for Neurological Disorder Research

As the minimal pharmacophoric core of compound 26m—the optimized BGT1 inhibitor identified by Jørgensen et al. (2017) with improved solubility and off-target selectivity—this fragment is the rational starting material for any fragment-growing or scaffold-hopping campaign targeting BGT1 . Procurement of the 2,4-dichloro isomer is mandatory for this application; the published SAR explicitly identifies the 2,4-dichloro pattern as the active substitution, and no other regioisomer has been validated in BGT1 assays. Researchers can use the target compound to explore alternative N-substitutions beyond the N-benzylpiperidine of 26m while retaining the core 2,4-dichlorobenzamide recognition element .

CYP11B2 SAR Gap-Filling: A Missing Regioisomer for Aldosterone Synthase Selectivity Profiling

The Zimmer et al. (2011) SAR panel comprehensively evaluated 23 N-(pyridin-3-yl)benzamides against CYP11B2 and CYP11B1, establishing that 4-substituted electron-withdrawing groups confer the highest CYP11B2 potency (4-chloro: IC50 = 65 nM; 4-cyano: 81% at 0.5 mM; 4-fluoro: 86% at 0.5 mM) while 3-substituted analogs are substantially weaker (3-chloro: 26%) . The 2,4-dichloro substitution—combining an activating 4-Cl with a sterically and electronically distinct 2-Cl—was absent from this panel. Procuring the target compound enables completion of the CYP11B2 SAR landscape, testing the hypothesis that the 2-Cl substituent may attenuate CYP11B2 activity relative to the potent 4-chloro analog through steric or electronic effects, potentially yielding a more selective CYP11B2/CYP11B1 profile .

Quote Request

Request a Quote for 2,4-dichloro-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.